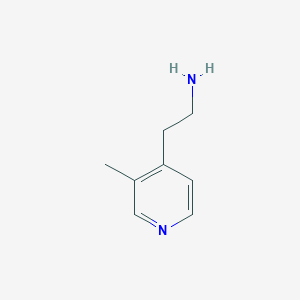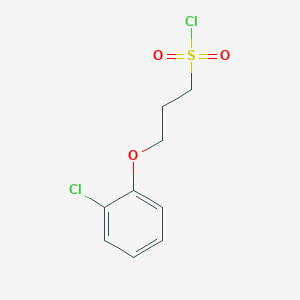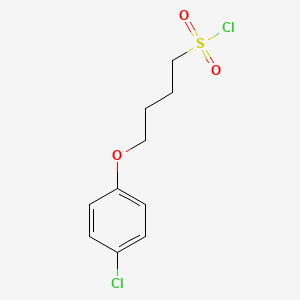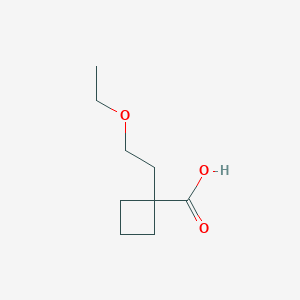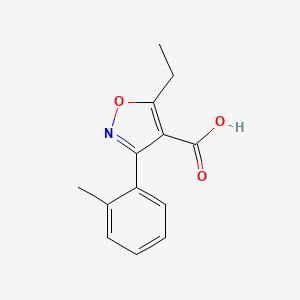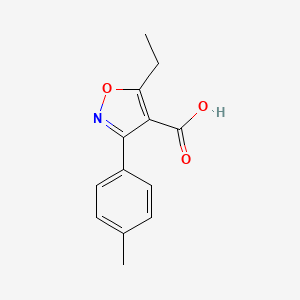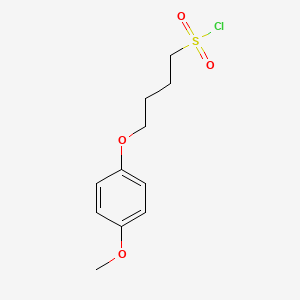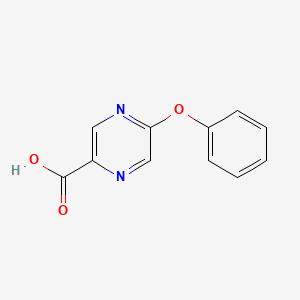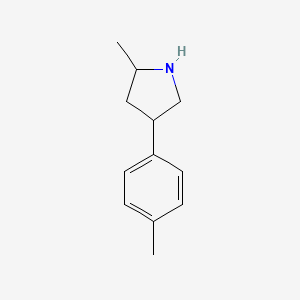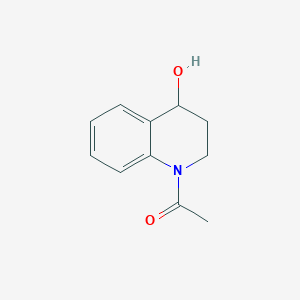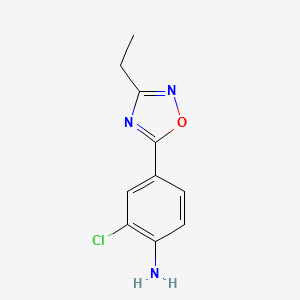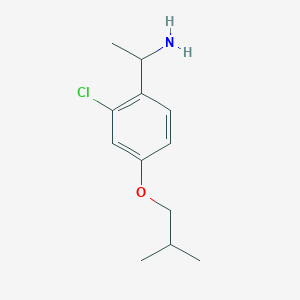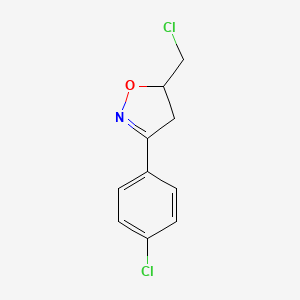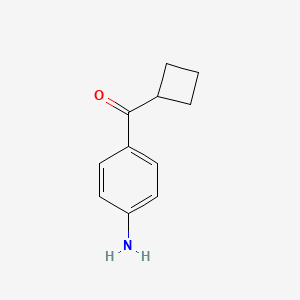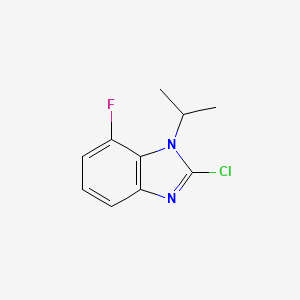
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Overview
Description
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole (2C7F1P2B) is a benzimidazole derivative that has been studied for its potential applications in various scientific research fields. It has been found to have a variety of biochemical and physiological effects, and is widely used in experiments as a model compound.
Scientific Research Applications
Radiochemical Synthesis and Imaging
- A study by Livni et al. (1992) focused on the synthesis of a fluorine-labeled compound, [4-18F] fluconazole, from an amino precursor, which included steps involving chloroacetyl chloride. The synthesized compound was used in positron emission tomography (PET) studies for pharmacokinetic measurements in rats and rabbits, highlighting the application in radiochemical synthesis and imaging (Livni et al., 1992).
Synthesis and Characterization for Biological Applications
- Jedrysiak and Suwiński (2008) synthesized various nitroimidazoles, including chloro and fluoro derivatives. These compounds were tested as inhibitors of Mycobacterium tuberculosis, indicating their potential use in antimicrobial research (Jedrysiak & Suwiński, 2008).
Synthesis for Antiinflammatory and Analgesic Activities
- Gurupadayya et al. (2008) synthesized compounds encompassing benzothiazole with chloro and fluoro substitutions. These compounds were evaluated for antiinflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, demonstrating their pharmacological potential (Gurupadayya et al., 2008).
Antibacterial Agent Design
- Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, as a potential antibacterial agent specifically active against anaerobic bacteria. This highlights the application in designing targeted antibacterial drugs (Dickens et al., 1991).
Catalysis and Chemical Synthesis
- Aydemir et al. (2014) worked on ionic liquid-based compounds, including a 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, for catalytic use in transfer hydrogenation. This study indicates the utility of chloro and fluoro compounds in catalysis and synthesis (Aydemir et al., 2014).
Antifungal and Anticancer Research
- Armenise et al. (2004) synthesized fluoro-chloro-aminobenzothiazoles and evaluated their antifungal activity against strains of Candida albicans, demonstrating their potential in antifungal research. Additionally, their derivatives displayed promising activity in anticancer research (Armenise et al., 2004).
properties
IUPAC Name |
2-chloro-7-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNITPQLCLJCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



